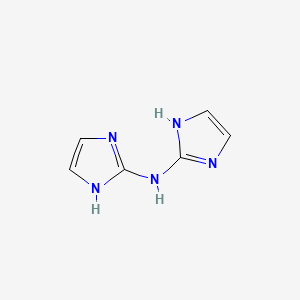

Di(1H-imidazol-2-yl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7N5 |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

N-(1H-imidazol-2-yl)-1H-imidazol-2-amine |

InChI |

InChI=1S/C6H7N5/c1-2-8-5(7-1)11-6-9-3-4-10-6/h1-4H,(H3,7,8,9,10,11) |

InChI Key |

UXELCFPLJUGOPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)NC2=NC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Di 1h Imidazol 2 Yl Amine

Direct Synthetic Routes to Di(1H-imidazol-2-yl)amine

The synthesis of the this compound core structure relies on the formation of the imidazole (B134444) rings from acyclic precursors. Key strategies involve cyclocondensation and multi-component reactions that efficiently construct the heterocyclic system.

Cyclocondensation Reactions for Imidazole Ring Formation

Cyclocondensation reactions are a cornerstone in the synthesis of imidazole derivatives, particularly the 2-aminoimidazole substructure, which is a critical precursor to this compound. These reactions typically involve the condensation of an α-haloketone with a guanidine (B92328) derivative. The process forms the five-membered imidazole ring in a single, efficient step.

This method's versatility allows for the preparation of a wide range of substituted 2-aminoimidazoles by varying the substituents on both the α-haloketone and the guanidine starting materials. While direct synthesis of this compound via a one-pot cyclocondensation has not been extensively detailed, the synthesis of its 2-aminoimidazole precursors is well-established. A plausible route to the target compound could involve a subsequent coupling reaction between a 2-aminoimidazole and a 2-haloimidazole derivative.

Table 1: Examples of Cyclocondensation for 2-Aminoimidazole Scaffolds

| α-Haloketone Precursor | Guanidine Derivative | Resulting 2-Aminoimidazole Scaffold |

|---|---|---|

| 2-chloro-1-phenylethanone | Guanidine carbonate | 5-phenyl-1H-imidazol-2-amine |

| 1-bromo-3,3-dimethylbutan-2-one | N-methylguanidine | 1-methyl-4-tert-butyl-1H-imidazol-2-amine |

| 3-bromopentan-2,4-dione | N,N'-dimethylguanidine | 1,4-dimethyl-5-acetyl-1H-imidazol-2-amine |

Multi-Component Reactions for this compound Scaffolds

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like substituted imidazoles in a single step from three or more starting materials. organic-chemistry.orgnih.gov These reactions are characterized by high atom economy and procedural simplicity. For the synthesis of the this compound scaffold, MCRs can be designed to construct the 2-aminoimidazole core.

For example, a Pd-catalyzed carboamination reaction of N-propargyl guanidines with aryl triflates can generate diverse 2-aminoimidazole products. nih.gov This methodology facilitates the rapid assembly of the imidazole core with various substituents. While this specific MCR yields a C-substituted 2-aminoimidazole, the underlying principle of converging multiple components can be adapted to target the this compound structure by designing precursors that would lead to the desired N-linked di-imidazole product.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. The synthesis of imidazole derivatives has benefited significantly from the application of green chemistry principles, which can be applied to the production of this compound scaffolds. mdpi.com

Key green approaches include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives. Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and glycerol, have been successfully used as reaction media for the synthesis of 2-aminoimidazoles from α-chloroketones and guanidines. mdpi.com These solvents are often biodegradable, non-toxic, and recyclable.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and minimize side reactions compared to conventional heating methods. nih.gov This technique has been applied to various imidazole syntheses, including cyclocondensation reactions. nih.gov

Catalyst-Free Conditions: Some synthetic protocols for imidazoles have been developed to proceed under catalyst-free conditions, reducing the environmental impact associated with heavy metal catalysts.

These green methodologies are directly applicable to the synthesis of the 2-aminoimidazole precursors required for constructing this compound.

Functionalization and Derivatization of this compound

Once the this compound core is synthesized, it can be further modified to tune its physicochemical properties for various applications. Functionalization can occur at the nitrogen atoms of the imidazole rings or at the carbon atoms of the periphery.

N-Substitution Reactions on Imidazole Nitrogen Atoms

The imidazole rings of this compound contain reactive nitrogen atoms that can readily undergo N-substitution reactions, most commonly N-alkylation. nih.govnih.gov These reactions typically involve treating the parent compound with an alkyl halide in the presence of a base to deprotonate the imidazole nitrogen, followed by nucleophilic attack on the electrophilic alkylating agent. derpharmachemica.com

Alternative, greener alkylating agents such as dialkyl carbonates can also be employed, often requiring heat or catalysis but avoiding the use of halides. researchgate.net This allows for the introduction of a wide variety of alkyl or functionalized alkyl chains onto one or more of the available nitrogen atoms of the imidazole rings. The central amine bridge can also potentially undergo alkylation, though its reactivity relative to the imidazole nitrogens would depend on the specific reaction conditions.

Table 2: Common N-Alkylation Reagents and Conditions for Imidazoles

| Alkylating Agent | Base / Catalyst | Typical Solvent | Resulting Substitution |

|---|---|---|---|

| Methyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | N-methylation |

| Benzyl bromide | Potassium carbonate (K2CO3) | Acetonitrile | N-benzylation |

| Ethyl bromoacetate | Triethylamine (Et3N) | Dichloromethane | N-ethoxycarbonylmethylation |

| Dimethyl carbonate | Heat | Toluene | N-methylation |

C-Substitution and Peripheral Modifications of the Imidazole Rings

Modification of the carbon backbone of the imidazole rings in this compound is also a viable strategy for derivatization. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are known to occur on the imidazole ring. pharmaguideline.com The position of substitution is directed by the electronic nature of the ring; for imidazole itself, electrophilic attack typically occurs at the C4 or C5 positions. nih.gov

The presence of the central amino group in this compound, being an electron-donating group, would further activate the imidazole rings towards electrophilic substitution. The precise regioselectivity would depend on the interplay between the two imidazole rings and the central nitrogen bridge. These peripheral modifications allow for the introduction of functional groups that can alter the molecule's steric and electronic properties, or serve as handles for further synthetic transformations.

Synthesis of Polymeric and Oligomeric this compound Architectures

The synthesis of polymeric and oligomeric architectures derived from imidazole-based building blocks is a significant area of research, primarily focused on the development of coordination polymers and novel materials with specific functional properties. While direct polymerization of this compound is not extensively documented, its structural motifs are integral to ligands used in the formation of such higher-order structures. The methodologies generally involve the use of imidazole-containing ligands that bridge metal centers to create one-, two-, or three-dimensional networks.

A key strategy in forming these architectures is the use of N-heterocyclic ligands that possess multiple coordination sites. For instance, ligands like 2-[(1H-imidazol-1-yl)methyl]-1H-benzimidazole (imb) have a rich variety of coordination modes that can lead to polymers with intriguing structures. nih.gov In one example, a one-dimensional cadmium(II) coordination polymer was synthesized using 'imb' and benzene-1,2-dicarboxylate as ligands. nih.gov In this structure, two Cd(II) ions are connected by the carboxylate ligands to form a binuclear unit, and these units are then linked into a one-dimensional chain by pairs of the bridging 'imb' ligands. nih.gov These chains are further organized into a two-dimensional layered structure through hydrogen bonds and π-π interactions. nih.gov

The formation of these coordination polymers is influenced by several factors, including the nature of the metal ion, the specific structure of the organic ligands, and the reaction conditions such as solvent and temperature. nih.gov The self-assembly process under solvothermal conditions is a common method for synthesizing these crystalline materials. For example, various lanthanide coordination polymers have been synthesized hydrothermally using 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC), which features both imidazole and carboxylate functional groups for coordination. rsc.org Depending on the specific lanthanide ion and the presence of other ancillary ligands, the resulting structures can range from one-dimensional cationic chains to two-dimensional networks. rsc.org

The table below summarizes representative conditions for the synthesis of coordination polymers using imidazole-based ligands, illustrating the common methodologies applicable to creating polymeric structures from precursors related to this compound.

| Polymer/Complex | Metal Ion | Imidazole-based Ligand | Ancillary Ligand | Synthesis Method | Resulting Architecture | Reference |

|---|---|---|---|---|---|---|

| {[Cd(imb)(1,2-bdic)]·DMF}n | Cd(II) | 2-[(1H-imidazol-1-yl)methyl]-1H-benzimidazole (imb) | Benzene-1,2-dicarboxylate (1,2-bdic) | Solvothermal | 1D chain assembled into 2D layer | nih.gov |

| [Cd(immb)(1,2-bdic)(H2O)]n | Cd(II) | 2-(1H-imidazol-1-ylmethyl)-6-methyl-1H-benzimidazole (immb) | Benzene-1,2-dicarboxylate (1,2-bdic) | Hydrothermal | 2D network | nih.gov |

| {[Eu2(HPIDC)2(H2O)8]·2(H2PIDC)·18H2O}n | Eu(III) | 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC) | None | Hydrothermal | 1D cationic chain | rsc.org |

| {[Dy3(HPIDC)4(H2O)8]·(NO3)·6H2O}n | Dy(III) | 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC) | None | Hydrothermal | 2D layer | rsc.org |

Beyond coordination polymers, oligomeric structures such as bis-benzimidazoles represent another class of architectures derived from similar precursor chemistry. ijrpc.comnih.gov These molecules, which consist of two linked benzimidazole (B57391) units, can be considered dimers or simple oligomers. Their synthesis typically involves the condensation of an o-phenylenediamine (B120857) derivative with a dicarboxylic acid or a dialdehyde, effectively linking two imidazole ring systems. nih.gov

Process Optimization and Scale-Up Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to large-scale production of a chemical compound like this compound requires significant process optimization to ensure safety, efficiency, reproducibility, and economic viability. Key considerations include reaction conditions, purification methods, and the choice of manufacturing technology, such as batch versus continuous processing.

Continuous flow chemistry has emerged as a powerful technique for process optimization and scale-up in the synthesis of complex organic molecules, including heterocycles like imidazoles. researchgate.netrsc.org Compared to traditional batch reactions, continuous flow offers substantial advantages, including superior control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, and improved safety profiles, particularly for highly exothermic or hazardous reactions. nih.gov The high surface-to-volume ratio in microreactors or plug flow reactors allows for precise temperature control and efficient mixing, often leading to higher yields, greater selectivity, and faster reaction times. nih.gov

The optimization of a synthetic process in a flow system can be highly automated. By integrating in-line analytical techniques, such as mass spectrometry (ESI-MS), reaction outputs can be monitored in real-time. researchgate.net This allows for rapid, data-rich experimentation where parameters like temperature, flow rate, and reagent stoichiometry can be systematically varied to quickly identify the optimal conditions for yield and purity. researchgate.net

The table below illustrates the advantages of a continuous flow process over a traditional batch process for a representative organic transformation, highlighting the typical improvements that can be targeted during the scale-up of a compound like this compound.

| Parameter | Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Reaction Time | 6 hours | 6 minutes | nih.gov |

| Yield | 94% | 99% (isolated) | nih.gov |

| Process Control | Limited (e.g., heating mantle) | Precise (e.g., automated temperature and flow control) | researchgate.net |

| Scalability | Difficult; requires larger vessels and poses safety risks | Straightforward; achieved by running the system for a longer duration or by "numbering-up" (parallel reactors) | beilstein-journals.org |

| Safety | Potential for thermal runaway in large volumes | Inherently safer due to small reaction volumes and superior heat dissipation | rsc.org |

Coordination Chemistry of Di 1h Imidazol 2 Yl Amine and Its Metal Complexes

Ligand Design Principles for Di(1H-imidazol-2-yl)amine Derivatives

The design of ligands based on the this compound framework is guided by the desire to create specific coordination environments around a metal center. The imidazole (B134444) moieties are versatile building blocks in coordination chemistry, and linking two such rings via a central amine bridge (NH) offers a flexible yet pre-organized structure for chelation. The primary design principle involves leveraging the N-donor atoms of the imidazole rings and the central amine group to create multidentate ligands. Modifications to this basic scaffold, such as adding substituents to the imidazole rings or altering the bridging group, can be used to fine-tune the steric and electronic properties of the resulting metal complexes. This strategic modification allows for control over the ligand field strength, the stability of the complex, and the accessibility of coordination sites on the metal ion, which in turn influences the magnetic, electronic, and catalytic properties of the final assembly. researchgate.net

The coordination of this compound to a metal center is governed by a combination of steric and electronic (stereoelectronic) effects.

Steric Effects : The steric profile of the unsubstituted this compound ligand is relatively uncongested, allowing for the formation of stable complexes. The geometry of the ligand, with its two imidazole rings connected by a single atom bridge, imposes certain geometric constraints. The bite angle (the N-metal-N angle within a chelate ring) is a critical parameter determined by the ligand's structure. When multiple ligands coordinate to a single metal ion, steric hindrance between the ligands can influence whether the resulting complex adopts a facial or meridional geometry. researchgate.net Introducing bulky substituents on the imidazole rings would increase steric hindrance, potentially limiting the number of ligands that can coordinate or forcing a lower coordination number.

This compound and its close derivatives are versatile chelating agents capable of exhibiting various coordination modes and denticities. The presence of three potential nitrogen donor atoms (two from the imidazoles, one from the central amine) allows for flexibility in binding.

Bidentate Chelation : The most common coordination mode involves the two imidazole nitrogen atoms binding to a single metal center to form a stable six-membered chelate ring. In this mode, the ligand acts as a bidentate (N,N) donor. This is a prevalent binding mode for derivatives like bis(imidazol-2-yl)methylamine (BIMA) in complexes with copper(II), nickel(II), and zinc(II). rsc.orgresearchgate.net

Tridentate Chelation : It is conceivable for all three nitrogen atoms to coordinate to a single metal ion, particularly with larger metal ions or in geometries that can accommodate a pincer-like ligand. This would classify the ligand as a tridentate (N,N,N) donor.

Bridging Modes : Beyond simple chelation to a single metal, the ligand can act as a bridge between two or more metal centers. This can lead to the formation of dinuclear or polynuclear complexes. For instance, studies on related dipeptide derivatives have shown the formation of dinuclear [Cu₂L₂]⁴⁺ species. rsc.orgresearchgate.net Furthermore, after deprotonation of the imidazole N(1)H proton, the resulting imidazolate can act as a negatively charged bridging unit, as seen in the formation of trinuclear copper(II) complexes. rsc.orgresearchgate.net

Coordination with Transition Metal Ions

The this compound scaffold readily forms stable complexes with a wide range of transition metal ions. The nature of the metal ion, including its size, charge, and d-electron configuration, dictates the geometry, electronic structure, and magnetic properties of the resulting coordination complex.

Complexes with 3d transition metals are the most extensively studied. The interaction between the ligand and the d-orbitals of these metals gives rise to distinct spectroscopic and magnetic properties.

Copper(II) Complexes : Copper(II) complexes with related ligands like 2,6-di(1H-imidazol-2-yl)pyridine have been synthesized and structurally characterized. One such complex was found to be dimeric, with each Cu(II) center adopting a distorted square-pyramidal geometry. researchgate.net Magnetic susceptibility measurements indicated a ferromagnetic interaction between the two adjacent Cu(II) ions. researchgate.net Studies on BIMA-dipeptide derivatives show that Cu(II) readily forms mono- and bis-ligand complexes. rsc.orgresearchgate.net

Nickel(II) Complexes : Nickel(II) forms stable complexes with di-imidazole ligands. Depending on the co-ligands and stoichiometry, octahedral or square planar geometries are common. researchgate.net For example, [Ni(imidazole)₆]X₂ complexes are known to have octahedral structures. researchgate.net In complexes with BIMA-dipeptide derivatives, Ni(II) forms [MH₋₂L] species in slightly alkaline solutions through the coordination of deprotonated amide groups. rsc.orgresearchgate.net

Iron(II) Complexes : Iron(II) complexes with ligands containing the imidazolyl moiety often exhibit interesting magnetic properties, including spin-crossover behavior. researchgate.net The ligand field strength is critical; subtle changes in the ligand structure can determine whether the complex is high-spin or low-spin. Iron(II) complexes based on imidazolyl-thione ligands have been shown to be stabilized in the high-spin state, with Fe-N bond lengths typically in the range of 2.118–2.268 Å. rsc.org

Other First-Row Metals (Cr, Co, Zn, Mn) : Complexes of other first-row transition metals have also been reported. Octahedral geometries are common for Cr(III) and Co(II) complexes with simple imidazole ligands, such as [Cr(IM)₄(H₂O)₂]³⁺ and [Co(IM)₆]²⁺. researchgate.netbohrium.com Zinc(II), having a d¹⁰ configuration, typically forms tetrahedral or octahedral complexes and is diamagnetic. rsc.orgresearchgate.net Manganese(II) complexes with benzimidazolyl-based ligands have been found to have distorted octahedral or trigonal bipyramidal geometries, with Mn-N bond lengths around 2.24-2.27 Å. nih.gov

The following table summarizes representative data for first-row transition metal complexes containing imidazole-based ligands.

| Metal Ion | Example Complex/Ligand System | Geometry | Magnetic Properties | Reference |

| Copper(II) | Dimeric complex with 2,6-di(1H-imidazol-2-yl)pyridine | Distorted Square-Pyramidal | Ferromagnetic coupling | researchgate.net |

| Nickel(II) | Ni(II) with BIMA-dipeptide | Octahedral/Square Planar | Paramagnetic | rsc.orgresearchgate.netresearchgate.net |

| Iron(II) | Fe(II) with Imidazolyl-thione ligands | Octahedral (High-Spin) | Paramagnetic | rsc.org |

| Cobalt(II) | [Co(imidazole)₆]Cl₂ | Octahedral | Paramagnetic | researchgate.netbohrium.com |

| Manganese(II) | Mn(II) with 3,6-bis(benzimidazol-1-yl)pyridazine | Distorted Octahedral | Antiferromagnetic | nih.gov |

| Chromium(III) | Cr(imidazole)₄(H₂O)₂₃ | Octahedral | Paramagnetic | researchgate.netbohrium.com |

| Zinc(II) | Zn(II) with BIMA-dipeptide | Tetrahedral/Octahedral | Diamagnetic | rsc.orgresearchgate.net |

Coordination complexes of this compound with heavier transition metals are less common but exhibit unique properties. The synthesis of these complexes often employs methods like transmetalation, where a ligand is transferred from a more reactive metal (like silver) to the target second or third-row metal. nih.gov

Ruthenium(II) Complexes : Ruthenium(II) has been shown to form a distorted octahedral complex with the related bidentate ligand 2-(1H-imidazol-2-yl)pyrimidine, [Ru(C₇H₆N₄)₃]²⁺. researchgate.net In this complex, the Ru-N bonds involving the imidazole nitrogen are shorter than those to the pyrimidine (B1678525) nitrogen, reflecting the stronger basicity and σ-donor character of the imidazole moiety. researchgate.net

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of d-block metal complexes. wikipedia.orgbritannica.com It describes how the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands leads to a splitting of the d-orbitals into different energy levels. britannica.comlibretexts.org

In an octahedral complex, the five degenerate d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org The energy separation between these sets is denoted as Δₒ (the ligand field splitting parameter). wpmucdn.com The magnitude of Δₒ is determined by the ligand's strength; strong-field ligands like those with imidazole N-donors cause a larger split.

Electronic Spectra : The colors of transition metal complexes are due to electronic transitions between these split d-orbitals (d-d transitions). britannica.com The energy of absorbed light corresponds to the magnitude of Δₒ. For example, UV-Vis spectra of imidazole-containing complexes show absorption bands that can be assigned to these d-d transitions. researchgate.netresearchgate.netrdd.edu.iq The UV-Vis spectrum of a Co(II)-imidazole complex shows bands at 406 nm and 476 nm, which are characteristic of an octahedral geometry. researchgate.net In addition to d-d transitions, charge-transfer (CT) bands, where an electron moves between a metal-based orbital and a ligand-based orbital, can also be observed, typically at higher energies (in the UV region). nih.gov

Magnetic Properties : The magnitude of Δₒ also determines the magnetic properties of complexes with d⁴ to d⁷ electron configurations. wikipedia.org

High-Spin vs. Low-Spin : If Δₒ is small (weak-field ligand), it is energetically more favorable for electrons to occupy the higher-energy eg orbitals before pairing up in the lower-energy t₂g orbitals, resulting in a high-spin complex with a maximum number of unpaired electrons. If Δₒ is large (strong-field ligand), the energy cost of placing an electron in an eg orbital is greater than the energy required to pair electrons, leading to a low-spin complex with a minimum number of unpaired electrons. wikipedia.org

Magnetic Susceptibility : Experimental measurements of magnetic susceptibility can determine the number of unpaired electrons and thus distinguish between high- and low-spin configurations. For instance, many Fe(II) and Co(II) imidazole complexes are found to be high-spin, indicating that the ligand field splitting is not large enough to overcome the electron-pairing energy. rsc.org Magnetic studies have also revealed ferromagnetic or antiferromagnetic coupling in polynuclear complexes, which describes the magnetic interaction between adjacent metal centers. researchgate.netnih.gov

Insufficient Published Research Hinders Comprehensive Review of this compound Coordination Chemistry

A thorough review of the coordination chemistry of this compound, encompassing its interactions with main group, lanthanide, and actinide elements, the formation of supramolecular networks, and the reactivity of its metal complexes, cannot be provided at this time due to a significant lack of available scientific literature on the topic. Extensive searches of scholarly databases have revealed that the coordination behavior of this specific ligand is largely unexplored in published research, preventing a detailed and scientifically accurate article that adheres to the requested structure.

The majority of existing research on imidazole-based ligands focuses on more complex derivatives, such as those functionalized at various positions or incorporated into larger polydentate systems. While this body of work provides a general understanding of how the imidazole moiety interacts with metal ions, the specific coordination chemistry of the parent this compound ligand remains largely undocumented.

The limited information available primarily pertains to the ligand's interaction with the main group element boron. A 2023 preprint describes the synthesis of this compound and its application in a metal-free catalytic cross-coupling reaction. This study details the formation of a dimeric borane (B79455) adduct, offering a singular glimpse into the ligand's ability to engage in self-assembly through a combination of dative boron-nitrogen bonds and hydrogen bonding. The research also touches upon the reactivity of this specific boron-based system.

However, this single study does not provide the breadth of information necessary to address the user's detailed outline. There is no available data on the coordination of this compound with other main group elements, nor any reports on its complexation with lanthanide or actinide metals. Consequently, discussions on the resulting coordination geometries, electronic properties, and potential applications in these areas would be purely speculative.

Similarly, while the formation of the borane dimer is a form of self-assembly, there is no literature describing the formation of extended one-, two-, or three-dimensional supramolecular coordination networks involving this compound and metal ions. Furthermore, information regarding the general reactivity and stability of any potential metal complexes of this ligand is absent from the current body of scientific literature.

Given the constraints imposed by the lack of published data, it is not possible to generate a comprehensive and authoritative article on the coordination chemistry of this compound as requested. Further research and publication in this specific area are required before a detailed review can be compiled.

Advanced Spectroscopic and Diffraction Techniques in the Analysis of Di 1h Imidazol 2 Yl Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of Di(1H-imidazol-2-yl)amine systems in solution and the solid state. Through various 1D and 2D experiments, it is possible to map the precise connectivity of atoms and infer spatial arrangements.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of this compound derivatives by identifying the chemical environments of hydrogen and carbon atoms. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is indicative of its local electronic structure and is influenced by shielding and deshielding effects from neighboring atoms and functional groups.

In derivatives containing a benzimidazole (B57391) moiety, the proton on the imidazole (B134444) nitrogen (N-H) typically appears as a broad singlet at a significantly downfield chemical shift, often above 12.0 ppm, due to its acidic nature and involvement in hydrogen bonding. rsc.orgmdpi.com For example, in 2-phenyl-1H-benzo[d]imidazole, the N-H proton signal is observed at δ 12.88 ppm. rsc.org Aromatic protons on the benzimidazole and any phenyl substituents resonate in the region of δ 7.00–8.50 ppm. rsc.orgnih.gov

The ¹³C NMR spectra provide information on the carbon skeleton. The C2 carbon of the imidazole ring, positioned between the two nitrogen atoms, is characteristically deshielded and appears at approximately 147-157 ppm. rsc.orgmdpi.com The other carbons within the benzimidazole core typically resonate between 113 and 140 ppm. rsc.orgmdpi.com The specific chemical shifts can be influenced by the nature of the substituents attached to the core structure. For instance, in 2-(1H-Benzo[d]imidazol-2-yl) phenol, the C=N carbon of the imidazole ring appears at 163.2 ppm. mdpi.com

A selection of reported NMR data for imidazole and benzimidazole derivatives is presented below.

Table 1: Selected ¹H and ¹³C NMR data for representative imidazole and benzimidazole derivatives. rsc.orgnih.gov

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C signals and for confirming the covalent connectivity of atoms, which is essential for complex derivatives.

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, helping to map out proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between ¹H and ¹³C nuclei (typically over two or three bonds). This technique is particularly powerful for identifying quaternary carbons (those with no attached protons) and for establishing connectivity across heteroatoms or functional groups.

For example, in the structural analysis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, 1D and 2D NMR experiments were vital for the complete assignment of its structure. mdpi.com The HMBC experiment was specifically used to assign the quaternary carbons of the perimidine and imidazole rings, such as the Cq-2 of the imidazolyl unit at 147.43 ppm, by observing its correlation with nearby protons. mdpi.com

A significant feature of N-unsubstituted imidazole systems is prototropic tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms of the imidazole ring. mdpi.com In solution, this exchange can be fast on the NMR timescale, leading to averaged signals and, in some cases, the broadening or complete disappearance of certain ¹³C signals from the imidazole ring. mdpi.comarabjchem.org This phenomenon can impede a full structural description using conventional solution-state NMR. mdpi.com

Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, is a powerful technique to overcome this limitation. By analyzing the compound in a solid, crystalline state, molecular motion is restricted, and the tautomeric exchange is often "blocked" or slowed significantly. beilstein-journals.org This allows for the observation of distinct signals for each carbon in a single, fixed tautomeric form. mdpi.combeilstein-journals.org Studies on 2-phenyl substituted imidazoles have shown that while solution ¹³C NMR spectra are often incomplete, ¹³C CP-MAS NMR provides a full set of signals, enabling an unambiguous spectroscopic characterization. mdpi.com Furthermore, detailed 2D solid-state NMR experiments can even reveal the coexistence of different tautomers within different crystalline domains of the same sample. mdpi.com

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline material, providing precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction (SCXRD) analysis provides an atomic-resolution map of a molecule's structure in the solid state. For this compound derivatives, SCXRD confirms the connectivity of the imidazole rings and reveals conformational details, such as the planarity of the rings and the torsion angles between them. Crucially, it also elucidates the network of non-covalent interactions, such as hydrogen bonds and π–π stacking, which stabilize the crystal lattice. mdpi.commdpi.commdpi.com

The analysis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, for instance, revealed that the compound crystallizes in the monoclinic P2₁/c space group. mdpi.com The structure is stabilized by a network of O–H···N, N–H···O, and N–H···N hydrogen bonds, which involve a co-crystallized methanol (B129727) molecule. mdpi.com Such detailed structural information is vital for understanding the molecule's physical properties and potential for forming supramolecular assemblies.

Table 2: Crystallographic data for 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine methanol solvate. mdpi.com

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze bulk, polycrystalline samples. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase. PXRD is routinely used to confirm the phase purity of a synthesized material by comparing the experimental powder pattern to one calculated from single-crystal XRD data. researchgate.net A match between the two patterns confirms that the bulk sample consists of a single crystalline phase identical to the analyzed single crystal. researchgate.net

Furthermore, PXRD is a valuable tool when suitable single crystals for SCXRD cannot be grown. Advanced methods, such as simulated annealing and Rietveld refinement, can be used to solve and refine crystal structures directly from high-quality powder diffraction data, as has been demonstrated for magnesium(II) complexes with imidazole. cambridge.org This makes PXRD a versatile technique for characterizing the solid-state structure of this compound systems, ensuring sample purity and providing structural insights even in the absence of single crystals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. For instance, the molecular ion of a related compound, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, has been detected in both positive and negative ionization modes, confirming its structure. mdpi.com

The fragmentation of this compound under electron ionization (EI) is expected to follow patterns characteristic of imidazole-containing compounds. The molecular ion peak (M+) would be observed, and its odd or even mass would conform to the nitrogen rule. aip.org The fragmentation of imidazole rings typically involves the loss of small, stable molecules. In the case of imidazole ribosides, for example, fragmentation occurs through the loss of substituents in the form of small molecules like NH3, CO2, and CO, without the opening of the imidazole ring itself. aip.org

A plausible fragmentation pathway for this compound would involve the cleavage of the C-N bond between the two imidazole rings or the loss of HCN from one of the rings. The stability of the resulting fragments would dictate the major peaks observed in the mass spectrum. For instance, the α-cleavage adjacent to the amine linkage is a common fragmentation pathway for amines, which in this case would lead to the formation of an imidazolyl cation.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Postulated Structure | m/z (calculated) |

| [C6H7N5]+• | Molecular Ion | 149.07 |

| [C3H3N2]+ | Imidazolyl cation | 67.03 |

| [C5H5N4]+ | Loss of HCN | 121.05 |

| [C3H4N3]+ | Imidazol-2-amine cation | 82.04 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound and its complexes by probing the vibrational modes of its constituent bonds.

The imidazole ring exhibits a set of characteristic vibrational modes that are sensitive to substitution and coordination. The N-H stretching vibration typically appears as a broad band in the IR spectrum in the region of 3200-3500 cm⁻¹, with its position and shape being influenced by hydrogen bonding. C-H stretching vibrations of the aromatic imidazole ring are generally observed between 3000 and 3150 cm⁻¹. researchgate.net

The in-plane ring stretching vibrations (ν(C=C) and ν(C=N)) of the imidazole moiety usually occur in the 1400-1600 cm⁻¹ region. researchgate.net These bands are often strong in both IR and Raman spectra and can shift upon coordination to a metal ion. The C-H in-plane and out-of-plane bending vibrations are found in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively. researchgate.net

Table 2: Characteristic Vibrational Modes of the Imidazole Moiety

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| N-H Stretch | 3200-3500 |

| C-H Stretch (aromatic) | 3000-3150 |

| C=C and C=N Ring Stretch | 1400-1600 |

| C-H In-plane Bend | 1000-1300 |

| C-H Out-of-plane Bend | 700-900 |

Upon formation of a coordination complex with a metal ion, new vibrational modes corresponding to the metal-ligand bonds appear in the low-frequency region of the IR and Raman spectra, typically below 600 cm⁻¹. The position of these bands is dependent on the mass of the metal ion, the nature of the ligand, and the coordination geometry.

The metal-nitrogen (M-N) stretching vibrations in imidazole complexes are of particular interest. These vibrations provide direct evidence of coordination and can offer insights into the strength of the metal-ligand bond. For first-row transition metal complexes with imidazole, the M-N stretching frequencies are generally observed in the 200-500 cm⁻¹ range. researchgate.net For instance, in zinc(II) complexes with imidazole-containing ligands, a new band appearing in the 470-474 cm⁻¹ region can be assigned to the Zn-N stretching vibration. researchgate.net The study of these low-frequency modes is crucial for understanding the coordination chemistry of this compound.

Electronic Spectroscopy: UV-Vis and Fluorescence Investigations

Electronic spectroscopy provides valuable information about the electronic structure and photophysical properties of this compound and its complexes.

Table 3: Typical Electronic Transitions in Imidazole-based Systems

| Transition Type | Typical Wavelength Range (nm) | Description |

| π→π | 200-450 | Electronic transition within the conjugated imidazole system. |

| n→π | 270-300 | Transition of a non-bonding electron to an anti-bonding π* orbital. researchgate.net |

| LMCT/MLCT | 300-600 | Charge transfer between the ligand and the coordinated metal ion. nih.gov |

Many coordination complexes of ligands containing imidazole moieties exhibit interesting luminescence properties. The emission is often ligand-based, originating from the π→π or π→n transitions of the ligand, but can be significantly modulated by the coordinated metal ion. For instance, zinc(II) and cadmium(II) complexes with imidazole-based ligands have been shown to exhibit blue fluorescence, with emission maxima around 460-470 nm. researchgate.net

The luminescence of this compound complexes would be dependent on the nature of the metal ion. Complexes with d¹⁰ metal ions like Zn(II) and Cd(II) are likely to be luminescent, with the emission originating from the ligand. nih.govacs.org The emission wavelength and quantum yield can be tuned by modifying the substituents on the imidazole rings or by changing the metal center. In some cases, coordination to a metal ion can lead to an enhancement of the fluorescent intensity. researchgate.net The study of the luminescence properties of these complexes is important for their potential applications in areas such as sensing and optoelectronics.

Other Advanced Characterization Techniques for this compound Systems (e.g., EPR, XPS, TGA, DTA, DSC)

Beyond standard spectroscopic methods, a range of advanced analytical techniques provides deeper insights into the electronic structure, surface chemistry, and thermal stability of this compound and its coordination complexes. These methods, including Electron Paramagnetic Resonance (EPR) spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and thermal analysis techniques (Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA, and Differential Scanning Calorimetry - DSC), are crucial for a comprehensive understanding of these systems.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying metal complexes containing unpaired electrons. In the context of this compound systems, it is particularly useful for characterizing paramagnetic metal complexes, such as those with Cu(II). For instance, the analysis of a copper(II) complex with a related ligand, 2,6-di(1H-imidazol-2-yl)pyridine, revealed an isotropic EPR spectrum with axial symmetry. researchgate.net The g-values obtained from such spectra provide detailed information about the geometry of the metal center and the nature of the metal-ligand bonding. researchgate.net

Table 1: EPR Spectral Data for a Representative Cu(II) Complex with a Di(1H-imidazol-2-yl)pyridine Ligand

| Complex | g∥ |

|---|---|

| [Cu(C₁₁H₉N₅)X]₂ (a) | 2.212 |

| [Cu(C₁₁H₉N₅)X]₂ (b) | 2.214 |

Note: Data extracted from a study on a closely related ligand system to illustrate the application of EPR. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound systems, XPS is instrumental in determining the protonation state of the nitrogen atoms within the imidazole rings. The binding energy of the N 1s core electrons is sensitive to the chemical environment. Studies on related molecules like histidine, which also contains an imidazole ring, have shown that XPS can distinguish between protonated and deprotonated nitrogen atoms. escholarship.org This allows for a detailed picture of the electronic structure and how it changes with environmental factors like pH. escholarship.org This technique is also used to identify and quantify amino groups on a surface, often in conjunction with chemical derivatization to "tag" specific functional groups with elements not originally present. osti.gov

Thermal Analysis (TGA, DTA, DSC)

Thermal analysis techniques are essential for determining the stability, decomposition pathways, and phase transitions of this compound and its metal complexes.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. ctherm.com This provides information on thermal stability, decomposition temperatures, and the composition of multi-component systems. nih.gov TGA of imidazole-based compounds often shows distinct decomposition steps corresponding to the loss of specific fragments or ligands. nih.govmdpi.com

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. eag.com It detects exothermic and endothermic processes, such as phase transitions (melting, crystallization) and chemical reactions (decomposition), which may not be associated with a mass loss. eag.comabo.fi

Differential Scanning Calorimetry (DSC) measures the amount of heat required to increase the temperature of a sample compared to a reference. libretexts.org DSC can quantify the enthalpy changes associated with transitions detected by DTA. In the study of imidazole-containing systems, DSC has been used to determine the temperature of solvent release from solvates, indicating the strength of intermolecular interactions. mdpi.com

The thermal behavior of metal complexes with imidazole-based ligands often shows multi-step decomposition patterns. For example, the thermal decomposition of palladium complexes with nitrogen-donor ligands involves sequential loss of the organic ligand and other species, ultimately leaving a metallic residue. mdpi.com

Table 2: Thermal Decomposition Data for Representative Imidazole-Based Systems

| Compound/Complex | Technique | Onset/Peak Temperature (°C) | Observation |

|---|---|---|---|

| Imidazole (Pure) | TGA | 178–222 | Single-step decomposition. nih.gov |

| PEOZ 1K-Im 1:1 Complex | TGA | 206–357 | First decomposition step (55.3 wt% loss). nih.gov |

| PEOZ 1K-Im 1:1 Complex | TGA | 357–800 | Second decomposition step (39.0 wt% loss). nih.gov |

| [Pd(DABA)Cl₂] | TGA | 204–351 (477–624 K) | First decomposition (loss of DABA and 1/2 Cl₂). mdpi.com |

| [Pd(hzpy)Cl₂] | TGA | 210–344 (483–617 K) | First decomposition (loss of hzpy ligand). mdpi.com |

Note: Data is compiled from studies on imidazole and related complex systems to demonstrate the application and typical results of thermal analysis techniques.

Theoretical and Computational Investigations of Di 1h Imidazol 2 Yl Amine

Quantum Chemical Calculations on Di(1H-imidazol-2-yl)amine

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has been employed to investigate the molecular and electronic properties of this compound (DIA). Computational studies have explored its potential as a precursor for novel catalyst systems. In one such study, the focus was on the formation of a dimeric species when DIA is reacted with boranes. chemrxiv.org

Upon reaction with 9-borabicyclo[3.3.1]nonane (9-BBN-H), DIA was observed to form a dimeric structure, denoted as 4 . The formation of this dimer was found to be a thermodynamic sink, which has implications for its use in catalysis. The crystallographically determined structure of dimer 4 reveals a bowl-shaped configuration. In this arrangement, the two DIA units are bridged by dative B–N bonds and an asymmetric N-H…N hydrogen bond between the central nitrogen atoms. The symmetric B–N bonds at the bridging 9-BBN moieties suggest a tightly bound dimer. chemrxiv.org

DFT calculations were performed to model the catalytic cycle involving a proposed B/N-based catalyst derived from DIA. These calculations predicted the kinetic feasibility of the designed catalytic cycle for the cross-coupling of esters and boranes. The initial step of the proposed cycle involves the endergonic binding of an ester to the active site of the catalyst. chemrxiv.org

Ab Initio Methods for Property Prediction

Currently, there is limited specific information available in the searched literature regarding the application of ab initio methods for the property prediction of isolated this compound. Computational studies have predominantly utilized Density Functional Theory (DFT) to investigate its reactivity and role in catalyst formation. chemrxiv.org

Molecular Dynamics Simulations of this compound Systems

Conformational Analysis and Flexibility

While specific molecular dynamics simulations on isolated this compound are not detailed in the available literature, conformational aspects are evident from the computational studies of its derivatives and reaction products. The structure of DIA allows for rotational flexibility around the C-N bonds connecting the imidazole (B134444) rings to the central amine group.

In the context of its reaction with boranes, the conformational arrangement of DIA is crucial for the formation of the resulting dimeric structure. The optimized geometry of the dimer, as determined by DFT calculations and confirmed by X-ray crystallography, shows a specific, stable conformation. This suggests that while the monomeric DIA has conformational flexibility, it adopts a more rigid structure upon complexation and dimerization. chemrxiv.org

Solvent Effects and Intermolecular Interactions

The intermolecular interactions of this compound are highlighted by its dimerization in the presence of boranes. The crystal structure of the resulting dimer, 4 , showcases significant intermolecular forces. These include dative B–N bonds and a notable asymmetric N-H…N hydrogen bond between the central nitrogen atoms of the two DIA units. chemrxiv.org

While specific studies on the effect of different solvents on the conformation and intermolecular interactions of isolated DIA are not extensively covered in the available literature, the reaction conditions for the formation of the dimer (e.g., use of specific boranes) imply that the solvent environment can influence the reaction pathway and the stability of the resulting products.

Computational Studies on this compound Coordination Chemistry

Computational studies have explored the coordination of this compound in the context of forming a main-group catalyst. The design of a potential B/N-based catalyst derived from DIA was guided by the principle of creating a cavity that could cooperatively coordinate an ester moiety. This coordination would involve the formation of C–N and B–O bonds. chemrxiv.org

The study modeled the binding of methyl formate to the active site of the proposed catalyst. The calculations showed that the ester binds endergonically, leading to the formation of a tetrahedral carbon atom in the intermediate. This demonstrates the role of the DIA-derived structure in facilitating the coordination and activation of the substrate. chemrxiv.org

The dimerization of DIA in the presence of 9-BBN to form a stable, bowl-shaped dimer also represents a form of coordination, where the nitrogen atoms of the imidazole rings and the central amine form dative bonds with the boron centers. This thermodynamically favorable arrangement, however, was found to preclude the formation of the desired catalytic species. chemrxiv.org

Prediction of Binding Energies and Coordination Geometries

A significant area of computational research for ligands like this compound is the prediction of how strongly they will bind to metal ions or biological macromolecules and the precise three-dimensional structure of the resulting complexes.

Binding Energies: Predicting the binding affinity is essential for applications ranging from catalysis to drug design. semanticscholar.orgnih.gov The binding free energy (ΔG_bind) quantifies the strength of the interaction between a ligand and its receptor. semanticscholar.org Several computational methods are used for this purpose:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods that calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.govnih.govpeng-lab.org These methods are computationally less intensive than alchemical free energy calculations and are widely used to estimate the binding affinities of ligands to proteins. researchgate.netrsc.org The total binding free energy is typically decomposed into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. nih.gov

Quantum Chemical Calculations: For smaller systems, such as a ligand binding to a metal ion, DFT can be used to calculate the dissociation energy of the complex, providing a direct measure of the bond strength. nih.gov

These computational approaches allow for a systematic evaluation of how modifications to the ligand structure would affect its binding affinity and coordination geometry, guiding the design of new molecules with desired properties. mdpi.com

Below is a table illustrating the type of data that can be generated from computational binding energy calculations for a ligand-receptor complex, using the MM/GBSA method as an example.

| Energy Component | Value (kcal/mol) | Contribution to Binding |

| ΔG_bind (Binding Free Energy) | -10.5 | Overall affinity |

| ΔE_vdw (van der Waals) | -15.2 | Favorable |

| ΔE_ele (Electrostatic) | -12.8 | Favorable |

| ΔG_pol (Polar Solvation) | +20.1 | Unfavorable |

| ΔG_nonpol (Non-Polar Solvation) | -2.6 | Favorable |

This table is illustrative. The values are hypothetical and represent typical outputs from an MM/GBSA calculation for a small molecule binding to a protein.

Elucidation of Reaction Mechanisms in Metal-Ligand Systems

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms. researchgate.net For metal complexes involving ligands like this compound, DFT calculations can trace the entire reaction coordinate for processes such as ligand substitution, redox reactions, or catalytic cycles. mdpi.comwikipedia.orgnih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows researchers to understand the feasibility of a proposed mechanism and identify the rate-determining step. For example, in the formation of technetium complexes with imidazole ligands, computational studies have helped propose mechanisms involving the reduction of the metal center and subsequent coordination. mdpi.com Similarly, DFT has been used to study the structural and reactive properties of benzimidazole-derived ligands and their metal complexes to understand their biological activity. nih.gov These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental methods alone.

Ligand Design and Virtual Screening Approaches

The principles of molecular recognition, guided by computational studies, are foundational to modern ligand design and virtual screening. This compound, with its versatile coordination capabilities, serves as a valuable scaffold or starting point in these processes.

Ligand Design: The goal of ligand design is to create new molecules with high affinity and selectivity for a specific biological target, such as an enzyme or receptor. nih.gov Computational design often starts with a known ligand or a fragment, like the di-imidazole core, and systematically modifies its structure to improve binding. The predicted binding energies and geometries from methods described in section 5.3.1 are used to evaluate these modifications in silico before undertaking costly and time-consuming chemical synthesis. nih.gov This rational design process has been successfully applied to develop numerous imidazole-based compounds for various therapeutic targets. mdpi.comnih.gov

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a target of interest. jddtonline.infonih.gov This approach drastically narrows down the number of compounds that need to be tested experimentally. There are two main categories of virtual screening:

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, molecular docking is the most common SBVS method. mdpi.com In docking, computer algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. jddtonline.info The ligands are then ranked based on a scoring function that estimates the binding affinity. This approach has been used to identify potential inhibitors for targets like imidazole glycerophosphate dehydratase. nih.gov

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, but a set of molecules known to be active is available, LBVS methods can be used. These techniques search for new molecules that share similar physicochemical properties, shape, or pharmacophore features with the known active compounds.

The imidazole scaffold is a common feature in many successful drugs and drug candidates, making it a frequent point of interest in virtual screening campaigns aimed at discovering new therapeutic agents. mdpi.commdpi.com

Di 1h Imidazol 2 Yl Amine in Catalysis and Materials Science: Mechanistic Insights and Design Principles

Catalytic Applications of Di(1H-imidazol-2-yl)amine-Based Systems

This compound and its derivatives have emerged as versatile ligands in the field of catalysis, owing to their unique electronic and structural properties. These compounds, often acting as N-donor ligands, can coordinate with a variety of metal centers to form stable complexes that are effective in mediating a wide range of chemical transformations. Their applications span both homogeneous and heterogeneous catalysis, demonstrating their adaptability to different reaction conditions and processes.

Homogeneous Catalysis Mediated by this compound Complexes

In homogeneous catalysis, complexes of this compound and its analogues are utilized in solution-phase reactions, where the catalyst and reactants are in the same phase. This allows for high activity and selectivity due to the well-defined nature of the catalytic species.

While specific examples of this compound complexes in oxidation and reduction catalysis are not extensively detailed in the provided search results, the broader class of imidazole-containing ligands is known to support such reactions. For instance, cobalt(III) complexes have been investigated for water oxidation. The electronic properties of the imidazole (B134444) rings, which can be tuned by substitution, play a crucial role in modulating the redox potential of the metal center, a key factor in designing efficient oxidation and reduction catalysts.

This compound derivatives and related imidazole-based ligands have shown significant promise in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are pivotal in the synthesis of pharmaceuticals, natural products, and functional materials. acs.org

Palladium complexes bearing imidazole-based phosphine (B1218219) ligands, for example, have been successfully employed in C-N cross-coupling reactions. acs.org These catalyst systems are often robust and can be used with low catalyst loadings and short reaction times. acs.org A general method has been developed for the cross-coupling of 4- and 2-bromo-1H-imidazoles with a variety of amines, including aliphatic, aromatic, and heteroaromatic amines, to produce 2-aminoimidazoles in good yields. acs.org

Table 1: Examples of Palladium-Catalyzed C-N Cross-Coupling Reactions with Imidazole Derivatives

| Electrophile | Nucleophile | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 2-Bromo-1H-imidazole | Aniline | Pd-based with BrettPhos or RuPhos | 2-Anilino-1H-imidazole | Good |

| 2-Bromo-1H-imidazole | Alkylamine | Pd-based with BrettPhos or RuPhos | 2-(Alkylamino)-1H-imidazole | Good |

| 2-Bromo-1H-imidazole | Heteroarylamine | Pd-based with BrettPhos or RuPhos | 2-(Heteroarylamino)-1H-imidazole | Good |

| 4-Bromo-1H-pyrazole | Aliphatic Amine | Pd-based with BrettPhos or RuPhos | 4-(Alkylamino)-1H-pyrazole | Good |

| 4-Bromo-1H-pyrazole | Aromatic Amine | Pd-based with BrettPhos or RuPhos | 4-(Arylamino)-1H-pyrazole | Good |

Data sourced from studies on palladium-catalyzed amination of heterocyclic bromides. acs.org

The success of these reactions often depends on the choice of ligand, which influences the stability and reactivity of the palladium catalyst. Biaryl phosphine ligands have proven to be particularly effective in this context. acs.org

Complexes based on ligands containing imidazole moieties have been actively investigated as catalysts for polymerization and oligomerization reactions, particularly for olefins like ethylene (B1197577). Nickel(II) complexes bearing ligands derived from 2-(1H-benzo[d]imidazol-2-yl)quinoline, a related structure to this compound, have demonstrated high activity in ethylene oligomerization upon activation with an aluminum co-catalyst. rsc.org

The catalytic performance of these nickel complexes is influenced by the specific structure of the ligand and the reaction conditions. rsc.org For example, N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R¹-4-R²-benzamide derivatives have been synthesized and their corresponding nickel complexes tested, showing good to high activities. rsc.org Similarly, copper(II) complexes with ligands such as 2,6-di(1H-imidazol-2-yl)pyridine have been applied in copper-mediated atom-transfer radical polymerization. researchgate.net

Table 2: Ethylene Oligomerization Activity of Nickel Complexes with Imidazole-Containing Ligands

| Ligand | Co-catalyst | Activity (g mol⁻¹(Ni) h⁻¹) |

|---|---|---|

| N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R¹-4-R²-benzamide derivatives | Et₂AlCl | Up to 7.6 × 10⁶ |

Data represents the potential activity of related systems. rsc.org

Heterogeneous Catalysis Incorporating this compound Moieties

Heterogeneous catalysis offers advantages in terms of catalyst separation and recycling. Immobilizing catalytically active species, such as this compound complexes, onto solid supports is a key strategy in this area.

The immobilization of molecular catalysts onto solid supports is a widely used approach to prevent catalyst deactivation through intermolecular interactions and to facilitate catalyst recovery and reuse. rsc.org This creates a hybrid molecular/heterogeneous catalyst that can offer increased solvent compatibility and potential for use in continuous flow reactors. rsc.org

Several strategies can be employed for immobilization. One common method involves the direct binding of transition metals to oxide supports. rsc.org Another approach is to functionalize the ligand with groups that can be covalently attached to the support material. For instance, clay minerals like Ca-montmorillonite and Cu-montmorillonite have been used as solid supports for 2-phenyl-1H-imidazole derivatives in the Henry reaction. researchgate.net

Atomic Layer Deposition (ALD) is a more advanced technique that allows for the precise deposition of oxide layers to encapsulate and immobilize molecular catalysts on a solid support, leaving the active site exposed. rsc.org This method strongly adheres the catalyst to the support, which can enhance stability and prevent leaching. rsc.org

The choice of support material is crucial and can range from inorganic materials like silica (B1680970) and alumina (B75360) to organic polymers. mdpi.com The properties of the support, such as surface area and porosity, can significantly influence the performance of the immobilized catalyst. mdpi.com

Table 3: Common Solid Supports for Catalyst Immobilization

| Support Material | Key Features |

|---|---|

| Silica (SiO₂) | High surface area, tunable porosity, well-defined surface chemistry. |

| Alumina (Al₂O₃) | Good thermal stability, can possess acidic or basic properties. acs.org |

| Clay Minerals | Layered structure, can facilitate ion exchange. researchgate.net |

| Polymers | Versatile, can be functionalized with various groups. |

This table provides a general overview of common support materials. mdpi.com

Surface Chemistry and Active Site Characterization

The application of this compound in catalysis has led to investigations into its surface chemistry and the nature of the active sites it helps to form, particularly in the context of metal-free catalysis. A notable example is its use in generating a boron/nitrogen-based catalyst for the cross-coupling of esters and boranes. In this system, DIA serves as a precursor to a more complex active species.

The design of the active site is predicated on creating a specific cavity that can bind and activate substrates. Computational modeling suggests that the catalyst derived from DIA forms a structure where the ester substrate binds to an active site through the cooperative formation of a C–N bond from one of the imidazole rings and a B–O bond. This binding event leads to a tetrahedral carbon intermediate, which is a critical step in the catalytic cycle. The geometry of the catalyst's cavity, which is a direct consequence of the DIA-derived structure, is highly complementary to smaller ester substrates like formates. Larger ester moieties can cause significant distortion of the catalyst's geometry upon coordination, indicating a high degree of substrate specificity dictated by the active site's architecture.

Mechanistic Investigations of this compound Catalyzed Reactions

Mechanistic studies of reactions catalyzed by systems derived from this compound have provided valuable insights into how this ligand facilitates chemical transformations. These investigations are crucial for optimizing reaction conditions and expanding the scope of such catalysts.

Reaction Pathway Elucidation

In the metal-free cross-coupling of esters and boranes, the reaction pathway is initiated by the endergonic binding of the ester to the active site of the DIA-derived catalyst. This binding is facilitated by the cooperative formation of C–N and B–O bonds, leading to the formation of a tetrahedral carbon intermediate. A subsequent key step is the cleavage of the acyl C–O bond via a mdpi.commdpi.com-methoxy shift. This process is energetically favorable and is a driving force for the reaction.

The catalytic cycle involves the reversible association and dissociation of reactants and products. The resonant nature of the catalyst's backbone, a feature imparted by the imidazole rings of the parent DIA molecule, allows for the necessary bond rearrangements, including the exchange between covalent and dative bonds to the boron center. This flexibility is essential for catalyst turnover.

This compound in Advanced Materials Science

The use of this compound as a building block in advanced materials such as metal-organic frameworks (MOFs), coordination polymers, and polymer-based materials is an area with significant potential, though it remains largely underexplored compared to its application in catalysis. The presence of multiple nitrogen donor atoms and the flexible amine linker makes DIA an attractive candidate for the construction of novel porous and functional materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound Ligands

While a wide variety of imidazole-based ligands have been successfully employed in the synthesis of MOFs and coordination polymers, the specific use of this compound as a primary linker is not extensively documented in the current scientific literature. The structural features of DIA, with its two imidazole rings capable of coordinating to metal centers and the central amine offering a point of flexibility or further functionalization, suggest its potential for creating novel framework structures.

Theoretically, the bite angle and rotational freedom of the imidazole rings around the amine bridge could lead to the formation of unique network topologies. The N-H proton on the central amine could also participate in hydrogen bonding, further influencing the packing and properties of the resulting framework. However, dedicated research focusing on the synthesis and characterization of MOFs and coordination polymers specifically using this compound is needed to explore these possibilities.

Polymer-Based Materials Incorporating this compound

The incorporation of this compound into polymer structures is another area that holds promise but lacks substantial research. The amine functionality of DIA provides a reactive handle for polymerization or for grafting onto existing polymer backbones. This could lead to the development of functional polymers with interesting properties.

For instance, polymers functionalized with DIA could exhibit metal-ion binding capabilities, making them suitable for applications in separation or sensing. The imidazole moieties could also impart pH-responsiveness or catalytic activity to the polymer. Research in this area would likely involve the synthesis of monomers derived from DIA or the post-functionalization of polymers with this compound. As with MOFs and coordination polymers, the potential of this compound in polymer-based materials is yet to be fully realized and represents a fertile ground for future research.

Optical and Electronic Materials Applications

While extensive research specifically detailing the optical and electronic material applications of this compound is not widely available in peer-reviewed literature, the inherent electronic characteristics of the imidazole moiety suggest its potential utility in this domain. Imidazole-containing compounds are known to be versatile components in the development of functional materials due to their electron-rich nature, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions. nih.govnih.gov

The imidazole ring system can be incorporated into larger conjugated structures, which is a key feature for many optical and electronic materials. researchgate.net The presence of two nitrogen atoms with different electronic environments (a pyrrole-type and a pyridine-type) allows for the tuning of electronic properties. nih.gov For instance, derivatives of imidazole are utilized in the design of fluorophores. nih.gov The emission properties of such materials can be sensitive to the local environment, including pH, which could be exploited in the development of chemical sensors. nih.gov

Coordination of this compound to metal ions, particularly those with d10 electron configurations like Zn(II), could lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting photoluminescent properties. nih.govresearchgate.net The ligand's structure could facilitate the formation of extended networks, and the choice of metal ion would play a crucial role in the resulting material's emission characteristics.

Furthermore, imidazole derivatives have been investigated as components in organic light-emitting diodes (OLEDs) and other electronic devices. Their ability to transport charge, coupled with their thermal stability, makes them attractive candidates for such applications. nih.gov The specific electronic properties of this compound, such as its HOMO/LUMO energy levels, would need to be experimentally and computationally investigated to fully assess its potential in this area.

Table 1: Potential Optical and Electronic Applications of Imidazole-Based Materials

| Application Area | Potential Role of this compound | Key Imidazole Characteristics |

| Fluorescent Sensors | As a core structure for a pH-sensitive fluorophore. | pH-dependent protonation of nitrogen atoms affecting electronic transitions. nih.gov |

| Coordination Polymers | As a bridging ligand to form luminescent metal-organic frameworks. | Strong coordination to metal centers and ability to form extended structures. nih.gov |

| Organic Electronics | As a component in charge-transporting layers of electronic devices. | Electron-rich nature and potential for ordered packing in the solid state. nih.gov |

Design Principles for Enhanced Catalytic Activity and Material Functionality

The design of catalysts and functional materials based on this compound would be guided by principles established for other N-heterocyclic and imidazole-based systems. These principles generally revolve around the modification of the ligand structure and the selection of an appropriate metal center to achieve desired properties.

For catalytic applications , the primary design considerations would include:

Steric and Electronic Tuning: The activity and selectivity of a metal complex are heavily influenced by the steric bulk and electronic properties of its ligands. While this compound itself is a relatively simple molecule, functionalization of the imidazole rings could be a key strategy. Introducing electron-donating or electron-withdrawing groups at positions not involved in metal coordination can modulate the electron density at the metal center, thereby influencing its catalytic activity.

Metal Center Selection: The choice of the transition metal is fundamental. For example, copper complexes with imidazole-containing ligands have shown catalytic activity in oxidation reactions. mdpi.com The coordination geometry and redox properties of the metal ion, dictated by the ligand field of this compound, would be critical for the catalytic cycle.

For material functionality , particularly in optical and electronic materials, the design principles would focus on:

Extension of Conjugation: To enhance optical properties such as absorption and emission wavelengths, the π-conjugated system of the molecule can be extended. This could be achieved by incorporating this compound into larger aromatic structures.

Intermolecular Interactions: The packing of molecules in the solid state significantly affects the bulk material properties. The hydrogen bonding capabilities of the N-H groups in this compound can be utilized to control the supramolecular assembly and promote ordered structures, which is often beneficial for charge transport.

Introduction of Functional Groups: Specific functional groups can be appended to the this compound core to impart desired functionalities. For instance, attaching chromophores could lead to new fluorescent materials, while incorporating groups with specific binding affinities could result in new sensory materials. researchgate.net

Table 2: Design Strategies for this compound-Based Systems

| Goal | Design Principle | Example Strategy |

| Enhanced Catalytic Activity | Modulate electronic properties of the metal center. | Introduce electron-donating/withdrawing substituents on the imidazole rings. |

| Improved Catalytic Selectivity | Control steric environment around the metal center. | Add bulky groups to the ligand backbone. |

| Tailored Optical Properties | Modify the energy of electronic transitions. | Extend the π-conjugation of the ligand. |

| Controlled Material Assembly | Direct intermolecular packing. | Utilize hydrogen bonding and π-π stacking interactions. |

Emerging Research Frontiers and Future Prospects for Di 1h Imidazol 2 Yl Amine Systems

Di(1H-imidazol-2-yl)amine in Sustainable Chemistry and Energy Applications

The unique properties of this compound, particularly its nitrogen-rich structure and ability to participate in hydrogen bonding, make it a compelling candidate for applications in sustainable chemistry and the development of clean energy technologies.

The capture and conversion of carbon dioxide (CO2) are critical strategies for mitigating climate change. Amine-based solvents have shown significant promise for CO2 capture; however, challenges such as high energy requirements for regeneration, solvent degradation, and corrosion necessitate the development of more efficient and robust systems. mdpi.com The integration of imidazole-based compounds into amine solvents is a promising approach to address these issues.

The proposed mechanism for CO2 capture by primary and secondary amines involves the formation of carbamates. mdpi.com The presence of the this compound structure could potentially influence this equilibrium, facilitating either the capture or release of CO2 under specific conditions.

Furthermore, the conversion of captured CO2 into valuable chemicals is a key aspect of a circular carbon economy. Covalent organic frameworks (COFs) functionalized with imidazolium (B1220033) salts have demonstrated outstanding catalytic performance for the conversion of CO2 with epoxides and the reductive reaction of CO2 with amines. nih.gov This suggests that this compound, with its multiple nitrogen sites, could serve as a versatile ligand for developing catalysts for CO2 conversion.

Table 1: Performance of Amine-Imidazole Blends for CO2 Capture

| Imidazole (B134444) Derivative | Promoter | Absorption Capacity (mol CO2/kg solvent) at 10 kPa, 40 °C | Cyclic Capacity (mol CO2/kg solvent) between 40-80 °C |

| 2,4,5-MeIm | Piperazine (PZ) | ~3.5 | 2.86 |

| 2,4,5-MeIm | 3-aminopropyl(methyl)amine (MAPA) | ~3.4 | 2.75 |

| 2-MeIm | Piperazine (PZ) | ~1.0 | ~0.8 |

| 2-Et-4-MeIm | Piperazine (PZ) | ~1.0 | ~0.8 |

Note: This data is for related imidazole derivatives and is presented to illustrate the potential of imidazole-based systems. Data extracted from a study on high-capacity amine-imidazole solvent blends. scispace.com